molecular formula C18H27N B1242193 Aconitane

Aconitane

Cat. No. B1242193
M. Wt: 257.4 g/mol
InChI Key: YGJXLMNSTLJAMX-GCUFGPJWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aconitane is a diterpene alkaloid and a terpene alkaloid fundamental parent.

Scientific Research Applications

  • Hypoglycemic Activity : Aconitans, including aconitan A, from Aconitum carmichaeli roots exhibit hypoglycemic effects. These compounds do not affect plasma insulin levels but influence certain hepatic enzyme activities, contributing to their hypoglycemic action (Hikino et al., 1989).

  • Sodium Channel Activity : Aconitum alkaloids have been studied for their effects on Nav 1.2 sodium channels. Certain aconitane alkaloids like pyroaconitine and ajacine significantly inhibit these channels, which is relevant for understanding their toxicological and pharmacological properties (Borcsa et al., 2014).

  • Cytotoxic Activities : New this compound-type C19-diterpenoid alkaloids isolated from Aconitum taipaicum have shown impressive cytotoxic activities, indicating their potential in cancer research (Guo et al., 2014).

  • Diterpenoid Alkaloid Glycosides : Research on glycosidic diterpenoid alkaloids from Aconitum species has led to the discovery of new compounds with unprecedented structures, contributing to our understanding of the chemical diversity and potential therapeutic applications of these plants (Meng et al., 2017).

  • Neurotoxicity Mechanisms : Studies on Aconitum-induced neurotoxicity in PC12 cells have revealed that Aconitum can evoke dopamine release and induce oxidative stress, leading to cellular damage. This research provides insights into the neurotoxic mechanisms of Aconitum and its alkaloids (Zhao et al., 2010).

  • Potassium Channel Blocking : Aconitine, an Aconitum alkaloid, blocks HERG and Kv1.5 potassium channels, which might explain its pro-arrhythmic effects and contribute to understanding its cardiovascular toxicity (Li et al., 2010).

properties

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

(1R,2R,3R,5R,8S,9R,13R,17R)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane

InChI

InChI=1S/C18H27N/c1-2-11-9-19-17-14-8-15(11)18(17,5-1)16-7-10-3-4-12(14)13(16)6-10/h10-17,19H,1-9H2/t10-,11+,12+,13-,14-,15-,16-,17?,18+/m1/s1

InChI Key

YGJXLMNSTLJAMX-GCUFGPJWSA-N

Isomeric SMILES

C1C[C@H]2CNC3[C@@H]4C[C@H]2[C@@]3(C1)[C@@H]5C[C@@H]6CC[C@H]4[C@H]5C6

SMILES

C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6

Canonical SMILES

C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aconitane
Reactant of Route 2
Aconitane
Reactant of Route 3
Aconitane
Reactant of Route 4
Aconitane
Reactant of Route 5
Aconitane
Reactant of Route 6
Aconitane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.